molecular formula C21H15ClF3N3O2S B2992855 (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477305-21-8

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2992855
CAS No.: 477305-21-8
M. Wt: 465.88
InChI Key: CIPUEYGQUPIRCJ-JLHYYAGUSA-N
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Description

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H15ClF3N3O2S and its molecular weight is 465.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

The compound has been studied within the context of synthetic organic chemistry, particularly in the modification and synthesis of heteroarylacrylonitriles. For instance, research has shown that the reduction of similar acrylonitriles with lithium aluminum hydride can yield derivatives with potential applications in various fields, including materials science and pharmaceuticals (Frolov et al., 2005). Such processes highlight the compound's relevance in synthesizing new organic molecules with unique properties.

Structural and Spectroscopic Analysis

The compound and its derivatives have been subjects of structural and spectroscopic studies, providing insights into their chemical behavior and potential applications in designing novel materials or drugs. X-ray crystallography and other spectroscopic techniques have been used to elucidate the structures of related compounds, offering a foundation for understanding their reactivity and interactions with other molecules (Sa̧czewski et al., 2004). This knowledge is crucial for tailoring these compounds for specific applications in chemistry and biology.

Potential Biological Applications

While the direct biological applications of this specific compound are not detailed in the available research, the study of similar acrylonitriles has shown that such compounds can exhibit significant biological activities, including cytotoxic effects against cancer cell lines (Sa̧czewski et al., 2004). This suggests potential research avenues for the compound in the development of novel therapeutic agents, pending further investigation into its biological properties and efficacy.

Material Science Applications

Acrylonitriles, including those structurally related to the compound of interest, have been explored for their utility in material science, such as in the development of organic dyes with enhanced nonlinear optical limiting properties for photonic and optoelectronic devices (Anandan et al., 2018). This indicates potential applications of the compound in creating advanced materials for optical communication and sensor protection technologies.

Properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O2S/c1-29-18-6-3-12(7-19(18)30-2)17-11-31-20(28-17)13(9-26)10-27-14-4-5-16(22)15(8-14)21(23,24)25/h3-8,10-11,27H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPUEYGQUPIRCJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.